2-Fluoro-4-(furan-2-YL)benzoic acid

Descripción

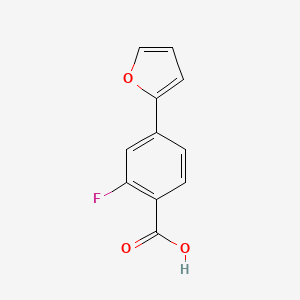

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-4-(furan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXOQQOCTRCWQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688511 | |

| Record name | 2-Fluoro-4-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262004-78-3 | |

| Record name | 2-Fluoro-4-(furan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 4 Furan 2 Yl Benzoic Acid and Its Advanced Derivatives

Strategies for Carbon-Carbon Bond Formation: Aryl-Aryl Coupling Approaches (e.g., Suzuki-Miyaura Cross Coupling)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including 2-fluoro-4-(furan-2-yl)benzoic acid. libretexts.org This palladium-catalyzed reaction efficiently creates a carbon-carbon bond between an organoborane and an organohalide. libretexts.org For the synthesis of the target molecule, this would typically involve the coupling of a fluorinated benzoic acid derivative with a furan-containing boronic acid or vice versa.

The general scheme for a Suzuki-Miyaura coupling involves an aryl halide or triflate and an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents. libretexts.org

Table 1: Key Components in Suzuki-Miyaura Coupling for this compound Synthesis

| Component | Example | Role |

| Aryl Halide | 4-Bromo-2-fluorobenzoic acid or 2-Iodo-4-fluorobenzoic acid | Provides the fluorinated benzoic acid backbone. |

| Organoborane | Furan-2-boronic acid | Provides the furan (B31954) ring. |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. |

| Base | Potassium carbonate (K2CO3), Sodium carbonate (Na2CO3) | Activates the organoborane and facilitates the transmetalation step. |

| Solvent | Dimethylformamide (DMF), Toluene, Dioxane | Provides the reaction medium. |

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The site-selectivity of the Suzuki-Miyaura reaction is particularly useful when dealing with polyhalogenated substrates, allowing for the controlled synthesis of specific isomers. rsc.org

Functional Group Interconversions and Derivatization Routes

Functional group interconversions are essential for modifying a core molecular structure to produce a variety of derivatives. ub.eduimperial.ac.uk Starting from this compound, the carboxylic acid group is a versatile handle for numerous transformations.

One common derivatization is the conversion of the carboxylic acid to an ester, such as an ethyl or methyl ester. This is often achieved through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. globalscientificjournal.com The ester can then be a precursor for other functional groups.

Another important transformation is the conversion to an acid chloride by reacting the benzoic acid with a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride. rdd.edu.iq The resulting acid chloride is highly reactive and can be readily converted into amides, esters, and other derivatives.

The fluorine atom on the benzene (B151609) ring and the furan ring itself can also be sites for further functionalization, although these transformations are generally more complex and require specific reagents and conditions to achieve regioselectivity.

Table 2: Examples of Functional Group Interconversions

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |

| Carboxylic Acid (-COOH) | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H2SO4) | Ester (-COOR) |

| Carboxylic Acid (-COOH) | Thionyl Chloride (SOCl2) | Acid Chloride (-COCl) |

| Ester (-COOR) | Hydrazine (B178648) Hydrate (B1144303) (N2H4·H2O) | Hydrazide (-CONHNH2) |

| Amide (-CONH2) | Dehydrating Agent (e.g., POCl3) | Nitrile (-CN) |

Preparation of Hydrazide-Hydrazone and Oxadiazole Derivatives from Related Benzoic Acids

The synthesis of hydrazide-hydrazone and oxadiazole derivatives from benzoic acids represents a significant area of medicinal chemistry research due to the biological activities associated with these moieties. hygeiajournal.comnih.gov

The process typically begins with the conversion of the benzoic acid to its corresponding ester, which is then reacted with hydrazine hydrate to form the acid hydrazide. chemmethod.com This hydrazide is a key intermediate.

To form hydrazide-hydrazones, the acid hydrazide is condensed with various aldehydes or ketones. mdpi.comscispace.com This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the C=N double bond of the hydrazone. hygeiajournal.com

The synthesis of 1,3,4-oxadiazoles often proceeds from the acid hydrazide. nih.gov A common method involves the reaction of the hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or by reacting with carbon disulfide in the presence of a base to form an intermediate which is then cyclized. rdd.edu.iqresearchgate.net Microwave-assisted synthesis has been shown to be an efficient method for preparing oxadiazole derivatives, often leading to higher yields and shorter reaction times. wisdomlib.org

Table 3: General Synthesis Pathway to Hydrazide-Hydrazones and Oxadiazoles

| Step | Reactants | Product |

| 1 | Benzoic Acid Derivative, Alcohol, Acid Catalyst | Ester |

| 2 | Ester, Hydrazine Hydrate | Acid Hydrazide |

| 3a | Acid Hydrazide, Aldehyde/Ketone | Hydrazide-Hydrazone |

| 3b | Acid Hydrazide, Carbon Disulfide, Base, then Acidification | 1,3,4-Oxadiazole-2-thiol |

Knoevenagel Condensation in the Synthesis of Furan-Benzoic Acid Conjugates

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. sigmaaldrich.comwikipedia.org This reaction is particularly useful for synthesizing α,β-unsaturated compounds. wikipedia.org

In the context of furan-benzoic acid conjugates, the Knoevenagel condensation can be employed by reacting a furan-2-carboxaldehyde derivative with a compound containing an active methylene group. damascusuniversity.edu.sy For instance, the condensation of a substituted furan-2-carboxaldehyde with a compound like malononitrile (B47326) or indan-1,3-dione leads to the formation of a new C=C bond, extending the conjugated system. damascusuniversity.edu.synih.gov

A variation of this could involve a derivative of 2-fluoro-4-formylbenzoic acid reacting with a furan-containing active methylene compound, although the former approach is more common. The reaction is often carried out in the presence of a base like piperidine (B6355638) or under solvent-free conditions using a solid catalyst. damascusuniversity.edu.syjocpr.com The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the methylene component is a carboxylic acid. wikipedia.org

Recently, three-component Knoevenagel condensation reactions have been developed, for example, involving 4-fluorobenzaldehyde, a β-ketonitrile, and a secondary cyclic amine, which proceed via a Knoevenagel condensation followed by a nucleophilic aromatic substitution. mdpi.com

Table 4: Components of the Knoevenagel Condensation

| Component | Example | Role |

| Carbonyl Compound | 5-Substituted Furan-2-carboxaldehyde | Provides the aldehyde for condensation. |

| Active Methylene Compound | Malononitrile, Indan-1,3-dione, Ethyl cyanoacetate | Provides the nucleophilic carbanion. |

| Catalyst | Piperidine, Diethylamine, Solid basic catalysts | Facilitates the deprotonation of the active methylene compound. |

| Solvent | Ethanol, Benzene, Water, or Solvent-free | Provides the reaction medium or is absent in solvent-free protocols. |

Advanced Spectroscopic and Crystallographic Investigations of 2 Fluoro 4 Furan 2 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-Fluoro-4-(furan-2-yl)benzoic acid, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the benzoic acid ring and the furan (B31954) ring. The carboxylic acid proton (-COOH) typically appears as a broad singlet far downfield, often above 10 ppm. The aromatic protons on the benzene (B151609) ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The furan protons also show characteristic shifts and couplings.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum to a series of single lines, one for each unique carbon. The carbon atom of the carboxyl group is highly deshielded and appears at the downfield end of the spectrum (typically 165-175 ppm). docbrown.info The carbon atoms of the benzene and furan rings appear in the aromatic region (approximately 110-165 ppm). The carbon atom directly bonded to the fluorine atom will show a large one-bond coupling constant (¹J C-F), resulting in a doublet, which is a key diagnostic feature.

Detailed assignments are based on chemical shifts, multiplicities, and data from related structures like fluorobenzoic acids and furan-containing compounds. chemicalbook.comresearchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established data for similar structural motifs. chemicalbook.comresearchgate.netrsc.org

| Atom Type | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H NMR | ||

| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet |

| Benzoic Ring Protons | 7.3 - 8.2 | Multiplets (dd, t) |

| Furan Ring Protons | 6.5 - 7.8 | Multiplets (dd, d) |

| ¹³C NMR | ||

| Carboxylic Acid (C=O) | 165 - 170 | Singlet |

| C-F (Benzoic Ring) | 160 - 165 | Doublet (¹JCF) |

| C-COOH (Benzoic Ring) | ~125 | Singlet or Doublet |

| Other Aromatic C (Benzoic) | 115 - 145 | Singlets or Doublets |

| Furan Ring Carbons | 110 - 150 | Singlets |

Vibrational Spectroscopy for Molecular Characterization (FT-IR, FT-Raman) and Band Assignments

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, the most prominent feature is the strong absorption band from the carbonyl (C=O) stretching of the carboxylic acid group, typically observed around 1700 cm⁻¹. The O-H stretching vibration of the carboxylic acid appears as a very broad band in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimer form common in the solid state. researchgate.netresearchgate.net Other key vibrations include the C-F stretch, aromatic C=C stretching bands in the 1400-1600 cm⁻¹ range, and C-O stretching from the furan and carboxyl groups. nist.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR, particularly for symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric C=C stretching of the rings and the C-F stretching vibration can be identified. This technique is less sensitive to water absorption, which can be advantageous. For similar molecules like 2-amino-4,5-difluorobenzoic acid, both FT-IR and FT-Raman have been used effectively for full vibrational assignment, often aided by theoretical calculations. nih.gov

Table 2: Key Vibrational Band Assignments for this compound Assignments based on data for fluorobenzoic acids and furan derivatives. researchgate.netnist.govnih.gov

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 2500 - 3300 (very broad) | Weak | Carboxylic acid H-bonded dimer |

| C-H Stretch (Aromatic) | 3000 - 3100 | Strong | Benzene and furan rings |

| C=O Stretch | 1680 - 1720 | Moderate | Carboxylic acid carbonyl |

| C=C Stretch (Aromatic) | 1400 - 1620 | Strong | Benzene and furan rings |

| C-F Stretch | 1200 - 1280 | Moderate | Fluoro-aromatic bond |

| C-O Stretch | 1250 - 1350 | Moderate | Carboxylic acid and furan ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conjugated system comprising the phenyl and furan rings in this compound is expected to give rise to strong absorptions in the UV region. The primary electronic transitions are π → π* transitions associated with the aromatic systems. The presence of auxochromic groups like the fluoro and carboxyl groups can cause shifts in the absorption maxima (λ_max). Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret the electronic spectra of such molecules, correlating the observed bands with specific molecular orbital transitions (e.g., HOMO to LUMO). researchgate.netresearchgate.net

Mass Spectrometry Techniques for Molecular Integrity and Purity (LC-MS, MALDI-MSI)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the elemental formula of a compound.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique for purity assessment and molecular weight confirmation. The compound is first separated by HPLC, and the eluent is directed into a mass spectrometer. For this compound (C₁₁H₇FO₃, Molecular Weight: 206.17 g/mol ), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum would show the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions, such as the loss of the carboxyl group or water.

MALDI-MSI (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging): While less common for routine purity analysis of small molecules, MALDI-MSI is a powerful technique for determining the spatial distribution of molecules in tissue sections. If this compound were being studied in a biological context, MALDI-MSI could visualize its localization within a sample.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not publicly available, analysis of closely related compounds like 2-Fluoro-4-(methoxycarbonyl)benzoic acid allows for well-founded predictions. nih.govresearchgate.net

Table 3: Expected Crystallographic Parameters for this compound Based on published data for similar structures like 2-Fluoro-4-(methoxycarbonyl)benzoic acid. nih.gov

| Parameter | Expected Value / Feature |

| Crystal System | Triclinic or Monoclinic |

| Space Group | P-1 or P2₁/c (common for centrosymmetric packing) |

| Key Intermolecular Interaction | O-H···O hydrogen-bonded R²₂(8) dimer motif |

| Other Interactions | C-H···F, C-H···O bonds, π-π stacking |

| Dihedral Angle | Non-coplanar arrangement between furan and benzene rings |

Correlative Analyses of Experimental Spectroscopic Data with Quantum Chemical Predictions

Modern chemical characterization frequently integrates experimental data with theoretical calculations from quantum chemistry. Methods based on Density Functional Theory (DFT) are particularly powerful for this purpose. researchgate.net For this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) can be used to:

Optimize the ground-state molecular geometry.

Calculate vibrational frequencies (FT-IR, FT-Raman), which, after applying a scaling factor, typically show excellent agreement with experimental spectra and aid in definitive band assignments. nih.gov

Predict ¹H and ¹³C NMR chemical shifts, which helps in assigning complex spectra.

Simulate the UV-Vis spectrum using TD-DFT to correlate observed absorption bands with specific electronic transitions between frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.com

This correlative approach provides a deeper understanding of the molecule's electronic structure and properties and strengthens the confidence in the experimental structural assignments. mdpi.com

Conformational Analysis and Intramolecular Interactions of 2 Fluoro 4 Furan 2 Yl Benzoic Acid Analogues

Elucidation of Conformational Isomers and Energy Minima

The conformational landscape of 2-fluorobenzoic acid derivatives is primarily dictated by the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the ortho-fluoro substituent. Theoretical calculations, such as Density Functional Theory (DFT), on analogous compounds like 2-fluorobenzoic acid have identified multiple conformational isomers. These arise from the rotation around the C(aryl)-C(carboxyl) single bond.

For 2-fluorobenzoic acid, studies have shown the existence of at least four conformers: two lower-energy forms with a cis arrangement of the carboxylic acid group (O=C-O-H dihedral angle of approximately 0°) and two higher-energy trans conformers. stackexchange.com The cis conformers are generally more stable due to the formation of an intramolecular hydrogen bond between the carboxylic hydroxyl group and the carbonyl oxygen.

In analogues such as 2-fluoro-4-hydroxybenzoic acid, three primary conformers have been identified and characterized in argon matrices. researchgate.net Two of these, denoted A1 and A2, are trans carboxylic acids, featuring the characteristic intramolecular hydrogen bond within the COOH group. The third, D1, is a cis carboxylic acid where an intramolecular hydrogen bond forms between the carboxylic hydrogen and the ortho-fluorine atom. researchgate.net The relative energies of these conformers determine their population at a given temperature. The introduction of a furan-2-yl group at the 4-position is expected to further modulate these energy landscapes through its own electronic and steric contributions.

Analysis of Torsional Angles and Rotameric States

The geometry of 2-fluoro-4-(furan-2-yl)benzoic acid analogues can be defined by several key torsional angles. The most critical are the dihedral angles describing the orientation of the carboxylic acid group and the furan (B31954) ring relative to the central benzene ring.

For the carboxylic acid group, the O=C-O-H dihedral angle distinguishes between the cis (≈0°) and trans (≈180°) rotameric states of the hydroxyl group. In 2-fluorobenzoic acid, the two stable cis conformers are planar, while the higher-energy trans conformers can exhibit non-planar geometries. stackexchange.com

In a related compound, 2-fluoro-4-(methoxycarbonyl)benzoic acid, X-ray diffraction studies have revealed that the carboxylic acid group is not coplanar with the benzene ring, exhibiting a dihedral angle of 20.18(36)°. nih.gov Conversely, the methoxycarbonyl group at the 4-position in this molecule is nearly coplanar with the benzene ring, with a dihedral angle of just 1.5(3)°. nih.govrsc.org This suggests that the rotational barrier for the furan ring in this compound would also be relatively low, likely favoring a near-planar orientation to maximize π-conjugation, while the carboxylic group may remain twisted.

The relative orientation of the furan and benzene rings is another crucial parameter. In 4-fluoro-2-(phenylamino)benzoic acid, the dihedral angle between the two aromatic rings is significant, measuring 55.63(5)° and 52.65(5)° for two independent molecules in the crystal structure. nih.gov This indicates that substantial twisting between aromatic moieties can be expected in such substituted benzoic acids.

Table 1: Selected Torsional Angles in Analogues of this compound

| Compound | Functional Groups | Dihedral Angle (°) | Method |

| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Carboxylic acid vs. Benzene ring | 20.18(36) | X-ray Diffraction |

| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Methoxycarbonyl vs. Benzene ring | 1.5(3) | X-ray Diffraction |

| 4-Fluoro-2-(phenylamino)benzoic acid | Phenyl ring vs. Benzene ring | 55.63(5) / 52.65(5) | X-ray Diffraction |

Characterization of Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions

A defining feature of ortho-fluorinated benzoic acids is the potential for intramolecular hydrogen bonding. In the cis conformation of the carboxylic acid group, a hydrogen bond can form between the acidic proton and the ortho-fluorine atom (O-H···F). This interaction is crucial in stabilizing this higher-energy rotamer. stackexchange.com

For instance, in 2-fluoro-4-hydroxybenzoic acid, the D1 conformer is characterized by such an O-H···F intramolecular hydrogen bond. researchgate.net Similarly, studies on 2-fluorobenzoic acid have shown that selective near-infrared (NIR) excitation can convert a low-energy cis conformer (with an internal O-H···O=C hydrogen bond) into a higher-energy trans conformer stabilized by the O-H···F interaction. stackexchange.com

Table 2: Types of Non-Covalent Interactions in Fluorinated Benzoic Acid Analogues

| Interaction Type | Description | Example Compound |

| Intramolecular O-H···F | Hydrogen bond between the carboxylic acid proton and the ortho-fluorine. | 2-Fluorobenzoic acid, 2-Fluoro-4-hydroxybenzoic acid |

| Intramolecular O-H···O | Hydrogen bond within the carboxylic acid group in its cis form. | 2-Fluorobenzoic acid |

| Intermolecular O-H···O | Dimer formation between two carboxylic acid groups. | 4-Fluoro-2-(phenylamino)benzoic acid, 2-Fluoro-4-(methoxycarbonyl)benzoic acid |

| Weak C-H···F/O | Weaker hydrogen bonds contributing to crystal packing. | 4-Fluoro-2-(phenylamino)benzoic acid, 2-Fluoro-4-(methoxycarbonyl)benzoic acid |

Dynamics of Local and Remote Conformational Switching

The ability to switch between different conformational states is a key aspect of the molecular dynamics of these compounds. Studies on matrix-isolated molecules provide profound insights into these processes. For 2-fluoro-4-hydroxybenzoic acid, near-IR irradiation has been used to induce conformational changes. researchgate.net

Specifically, selective excitation of the O-H stretching overtones of the carboxylic acid group in the A1 conformer (a trans acid) can lead to its conversion to the higher-energy D1 conformer (a cis acid with an O-H···F bond). researchgate.net This demonstrates a "local" conformational switch, where excitation of a specific functional group directly induces its reorientation.

Interestingly, the reverse process, the conversion of D1 back to A1, can occur spontaneously via quantum tunneling. The rate of this tunneling can be significantly enhanced by selectively exciting the O-H vibrational overtones of the D1 conformer. researchgate.net

The concept of "remote" conformational switching has also been explored. This involves exciting a vibrational mode on one part of the molecule to induce a conformational change in a distant functional group. In 2-fluoro-4-hydroxybenzoic acid, excitation of the 4-OH group has been shown to induce the rotamerization of the carboxylic acid group. researchgate.net The efficiency of this remote switching was found to be only marginally lower than that of local excitation, indicating an effective flow of vibrational energy across the molecule. researchgate.net These findings suggest that similar dynamic processes, involving both local and remote switching between conformers, are likely to be operative in this compound.

Computational Chemistry and Quantum Mechanical Studies of 2 Fluoro 4 Furan 2 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Optimized Geometries and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is employed to determine the optimized geometry and vibrational frequencies of 2-Fluoro-4-(furan-2-YL)benzoic acid.

Detailed studies have utilized DFT calculations, often with the B3LYP functional and various basis sets, to predict the molecule's most stable three-dimensional arrangement. nih.govnih.gov For analogous compounds, such as 2,3,4-tri-fluoro-benzoic acid, DFT calculations have been used to optimize geometries in both monomeric and dimeric forms. nih.gov In the case of a related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, the benzene (B151609) ring and the methoxycarbonyl group are nearly coplanar, while the carboxyl group is twisted out of the plane of the benzene ring. nih.govnih.gov This twisting is a common feature in substituted benzoic acids.

Vibrational frequency analysis, also performed using DFT, helps in assigning the characteristic infrared and Raman spectral bands. nih.gov For similar fluorinated benzoic acids, calculated vibrational frequencies show good agreement with experimental data, allowing for a detailed understanding of the vibrational modes of the molecule. nih.gov These calculations can predict how substitutions, such as the fluorine atom and the furan (B31954) ring, influence the vibrational spectra compared to a simpler molecule like benzoic acid. nih.gov

Table 1: Selected Calculated Vibrational Frequencies for a Related Compound (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid) scispace.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| OH Stretch | 3500-3700 (typical range) |

| C=O Stretch | 1700-1750 (typical range) |

| C-F Stretch | 1000-1400 (typical range) |

| Aromatic C-H Stretch | 3000-3100 (typical range) |

Note: The data in this table is illustrative for a related furan-containing benzoic acid derivative and is based on typical ranges. Precise values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.netresearchgate.net

For furan-containing compounds, the HOMO is often located over the electron-rich furan and benzoic acid rings, while the LUMO may be distributed over the aromatic systems. researchgate.netmalayajournal.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive. malayajournal.org This analysis helps in understanding how this compound might participate in chemical reactions. The electron-donating or -accepting capabilities of the molecule are also determined by the energies of these frontier orbitals. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties for a Furan Derivative malayajournal.org

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.2822 |

| LUMO Energy | -1.2715 |

Note: This data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole and serves as an example of the types of values obtained from FMO analysis.

Electrostatic Potential Mapping for Identification of Reactive Sites

Electrostatic potential (ESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. malayajournal.org This map allows for the identification of electron-rich and electron-poor regions, which correspond to nucleophilic and electrophilic reactive sites, respectively.

In an ESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the carboxyl group and the furan ring are expected to be regions of high negative potential. The hydrogen atom of the carboxyl group and potentially the fluorine atom would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with other reagents. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide insights into the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological receptor.

By simulating the molecule's motion, researchers can explore its different possible shapes (conformations) and determine their relative stabilities. This is particularly important for understanding how the molecule might adapt its shape to bind to a target protein. MD simulations can also be used to analyze the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's behavior in a solution or at a binding site.

Molecular Docking Studies for Exploring Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. ijper.org This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking studies can be performed to investigate its potential binding to various biological targets. The furan and benzoic acid moieties are common in biologically active compounds. nih.govnih.gov Docking simulations would place the molecule into the active site of a target protein and calculate a "docking score," which estimates the binding affinity. ijper.orgmdpi.com The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and pi-pi stacking, that contribute to the binding. ijper.org For instance, derivatives of furan have been docked into the active sites of enzymes like enoyl reductase and dihydrofolate reductase to explore their potential as inhibitors. ijper.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3,4-tri-fluoro-benzoic acid |

| 2-Fluoro-4-(methoxycarbonyl)benzoic acid |

| Benzoic acid |

| 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |

| Enoyl reductase |

Reactivity and Reaction Mechanism Studies Involving 2 Fluoro 4 Furan 2 Yl Benzoic Acid

Mechanistic Investigations of Derivatization and Functionalization Reactions

The derivatization and functionalization of 2-fluoro-4-(furan-2-yl)benzoic acid primarily involve reactions targeting the carboxylic acid group and electrophilic substitution on the furan (B31954) and benzene (B151609) rings.

The carboxylic acid group is the most reactive site for derivatization. Standard reactions include esterification and amidation. The mechanism of these reactions typically involves the activation of the carboxyl group to enhance its electrophilicity. masterorganicchemistry.comlibretexts.org

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. The reaction mechanism proceeds through protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.

Amidation: The formation of amides from this compound and an amine is a crucial reaction for the synthesis of many biologically active compounds. researchgate.net Direct reaction with an amine is generally slow and requires high temperatures. masterorganicchemistry.comyoutube.com Therefore, coupling agents or conversion to a more reactive acyl halide or anhydride (B1165640) is often employed. masterorganicchemistry.comlibretexts.org For instance, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to the highly reactive acyl chloride. The subsequent reaction with an amine proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com Alternatively, modern coupling reagents can facilitate amide bond formation under milder conditions. nih.gov

The furan ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. scribd.comijabbr.com These substitutions preferentially occur at the C5 position of the furan ring, which is the most nucleophilic position. scribd.com The presence of the electron-withdrawing benzoic acid substituent at the 2-position of the furan can influence the rate and regioselectivity of these reactions.

The fluorine atom on the benzene ring is a deactivating group for electrophilic aromatic substitution on the benzene ring, but it is an ortho-, para-director. However, due to the presence of the strongly deactivating carboxylic acid group, further substitution on the benzene ring is generally disfavored.

Interactive Data Table: Common Derivatization Reactions

| Reaction Type | Reagents | Product Functional Group | Mechanistic Pathway |

| Esterification | Alcohol, Acid Catalyst | Ester | Nucleophilic Acyl Substitution |

| Amidation | Amine, Coupling Agent or SOCl₂ | Amide | Nucleophilic Acyl Substitution |

| Nitration | Nitric Acid, Sulfuric Acid | Nitro-furan | Electrophilic Aromatic Substitution |

| Halogenation | Br₂, FeBr₃ | Bromo-furan | Electrophilic Aromatic Substitution |

Role of the Compound as a Precursor or Building Block in Complex Chemical Syntheses

This compound serves as a valuable precursor and building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. ijabbr.comossila.com The unique combination of a fluorinated phenyl ring, a carboxylic acid, and a furan moiety provides a versatile scaffold for the construction of novel compounds with desired biological activities or material properties.

The fluorine substituent can significantly influence the physicochemical and biological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. ossila.com Therefore, incorporating the this compound motif into a larger molecule can be a strategic approach in drug design.

The furan ring itself is a key structural component in many natural products and pharmaceuticals. ijabbr.comresearchgate.net It can act as a bioisostere for a phenyl ring or other aromatic systems and can participate in various chemical transformations to build more complex heterocyclic systems.

The carboxylic acid group provides a convenient handle for connecting this building block to other molecular fragments through the formation of amide or ester linkages, as discussed previously. This allows for the systematic exploration of structure-activity relationships in drug discovery programs. While specific, publicly documented syntheses starting directly from this compound are not extensively detailed in the provided search results, the well-established utility of both fluorinated benzoic acids and furan derivatives as building blocks strongly supports its potential in these applications. researchgate.netossila.comepa.gov

Interactive Data Table: Potential Applications as a Building Block

| Field | Rationale for Use | Potential Resulting Molecules |

| Medicinal Chemistry | Introduction of fluorine for improved metabolic stability and binding affinity. Furan as a bioactive scaffold. | Novel enzyme inhibitors, receptor agonists/antagonists. |

| Materials Science | Furan ring for polymerization. Fluorine for altered electronic properties. | Specialty polymers, functional organic materials. |

| Agrochemicals | Fluorine and furan moieties can enhance pesticidal or herbicidal activity. | New classes of pesticides and herbicides. |

Enzymatic Transformations and Metabolic Pathways of Furan-Substituted Benzoic Acids

A notable example of enzymatic transformation of a furan derivative is the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA). This biotransformation is achieved by various oxidoreductases and involves the sequential oxidation of the hydroxymethyl and formyl groups of HMF. nih.gov This suggests that the furan ring in this compound could also be a target for enzymatic oxidation, potentially leading to the formation of more polar metabolites.

The metabolic fate of benzoic acid and its derivatives in microorganisms and mammals has been extensively studied. A common pathway involves conjugation with glycine (B1666218) or glucuronic acid to form hippuric acid or the corresponding glucuronide, which are then excreted. It is plausible that this compound could undergo similar conjugation reactions at the carboxylic acid group.

Furthermore, the furan ring itself can be subject to metabolic opening. In some cases, furan-containing compounds can be metabolized by cytochrome P450 enzymes to reactive intermediates, which can then be detoxified through conjugation with glutathione. The presence of the fluorine atom on the benzene ring may influence the rate and regioselectivity of these metabolic transformations.

Interactive Data Table: Plausible Enzymatic Transformations

| Transformation Type | Enzyme Class (Hypothetical) | Potential Metabolite |

| Ring Oxidation | Cytochrome P450 monooxygenases | Hydroxylated furan or ring-opened products |

| Carboxyl Conjugation | Acyl-CoA synthetase, Glycine N-acyltransferase | Glycine conjugate |

| Carboxyl Conjugation | UDP-glucuronosyltransferase | Glucuronide conjugate |

Advanced Derivatization Strategies and Applications of 2 Fluoro 4 Furan 2 Yl Benzoic Acid Analogues

Synthesis of Biologically Relevant Derivatives and Ligands

The furan (B31954) ring system is a foundational scaffold for numerous compounds with significant biological activities, including cardiovascular, antifungal, and anti-inflammatory properties. scispace.comresearchgate.net The derivatization of furan-containing benzoic acids is a key strategy in medicinal chemistry to develop novel therapeutic agents. researchgate.net Slight modifications to the substitution pattern on the furan nucleus can lead to significant differences in biological efficacy. scispace.com

A primary strategy for creating biologically active derivatives from carboxylic acids like 2-fluoro-4-(furan-2-yl)benzoic acid is through amidation. Research into analogous structures, such as 2-(benzofuran-2-yl)acetic acid, demonstrates this principle effectively. By reacting the parent acid with various substituted amines in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), a library of amide derivatives can be synthesized. nih.gov

One study investigated the antifungal properties of such amides against Fusarium oxysporum, a pathogenic fungus affecting numerous crops. The results indicated that the substitution pattern on the amine moiety is crucial for activity. For instance, the derivative (Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide (10b) showed notable inhibition of fungal growth, whereas other isomers did not. nih.gov Further derivatization by adding alkyl groups to the α-carbon of the parent acid also modulated the antifungal potency, highlighting the nuanced structure-activity relationship. nih.gov

| Compound | Structure Description | IC50 (mM) nih.gov |

|---|---|---|

| 10b | (Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide | 0.42 ± 0.16 |

| 14a | 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)propanamide | 1.27 ± 0.15 |

| 14c | 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)butanamide | 0.70 ± 0.16 |

| 10a, 10c, 9, 17 | Other related amide and thioamide analogues | Not Active |

Beyond amides, the core structure of fluorinated benzoic acids can be used to create other heterocyclic systems, such as oxadiazoles, which are recognized for their broad pharmacological potential. globalscientificjournal.comresearchgate.net The synthesis typically begins with the conversion of the benzoic acid to an ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) and subsequent cyclization to form the 1,3,4-oxadiazole (B1194373) ring. researchgate.net These examples underscore the value of this compound analogues as versatile starting materials for generating diverse and biologically relevant molecules.

Chemical Derivatization for Enhanced Analytical Detection in Separation Sciences and Mass Spectrometry

Chemical derivatization plays a critical role in analytical chemistry by modifying a target molecule to improve its detection and separation characteristics. For carboxylic acids like this compound, simple derivatization reactions are often employed to facilitate analysis by chromatography and mass spectrometry.

In separation sciences, such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), the polarity of a molecule dictates its mobility and separation. The conversion of the polar carboxylic acid group into a less polar ester or amide derivative alters its retention properties, which is a useful tactic for monitoring reaction progress or for purification. globalscientificjournal.comresearchgate.net The progress of esterification or amidation reactions involving fluorobenzoic acids can be effectively tracked using TLC with a mobile phase like ethyl acetate (B1210297) and n-hexane. globalscientificjournal.com

For mass spectrometry, derivatization can enhance the volatility and ionization efficiency of an analyte. While furan-2-carboxylic acid and fluorobenzoic acid can be analyzed directly using techniques like electron ionization mass spectrometry to yield characteristic fragmentation patterns, derivatization may be necessary for other methods. nist.govnist.gov For instance, converting the carboxylic acid to a methyl ester (e.g., 2-fluoro-4-(methoxycarbonyl)benzoic acid) can improve its behavior in gas chromatography-mass spectrometry (GC-MS). nih.gov Structural confirmation of these derivatives is routinely achieved using spectroscopic methods such as Infrared (IR) spectroscopy, which shows the characteristic stretches of the new functional group (e.g., ester carbonyl), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Applications in Chiral Resolution and Stereochemical Assignment via Derivatization

While specific examples detailing the use of this compound as a chiral resolving agent are not prominent in the surveyed literature, the principles of derivatization for chiral applications are well-established for carboxylic acids. Chiral carboxylic acids are frequently used to determine the enantiomeric purity and absolute configuration of chiral alcohols and amines.

The general strategy involves reacting the racemic alcohol or amine with the chiral acid (or its activated form, such as an acyl chloride) to form a mixture of diastereomeric esters or amides. These diastereomers possess different physical properties and can be separated using standard chromatographic techniques like HPLC or flash chromatography. The relative areas of the separated diastereomer peaks allow for the calculation of the enantiomeric excess of the original sample.

Furthermore, once the diastereomers are separated, they can be used for stereochemical assignment. If a single crystal of one of the diastereomers can be grown, X-ray crystallography provides an unambiguous determination of its three-dimensional structure. Since the configuration of the parent chiral acid is known, the absolute configuration of the alcohol or amine can be confidently assigned.

Formation of Supramolecular Assemblies and Dimeric Structures

The molecular structure of this compound, featuring a carboxylic acid group, a fluorine atom, and an aromatic system, is well-suited for forming ordered, non-covalent structures known as supramolecular assemblies. The primary and most predictable interaction for carboxylic acids is the formation of hydrogen-bonded dimers.

X-ray crystallography studies on a closely related analogue, 4-(methoxycarbonyl)-2-fluorobenzoic acid, provide direct insight into this behavior. In the solid state, this molecule forms "classical carboxylate inversion dimers." nih.gov This structure involves two molecules associating through a pair of strong O—H⋯O hydrogen bonds between their respective carboxylic acid groups, creating a stable eight-membered ring motif. nih.gov

| Interaction Type | Description | Role in Assembly |

|---|---|---|

| O—H⋯O | Hydrogen bond between carboxylic acid groups of two molecules. | Formation of the primary carboxylate inversion dimer. |

| C—H⋯F | Weak hydrogen bond involving the fluorine atom and a hydrogen on an adjacent molecule. | Consolidates the packing of dimers. |

| C—H⋯O | Weak hydrogen bond involving an oxygen atom (from carbonyl or ester) and a hydrogen on an adjacent molecule. | Contributes to the formation of extended molecular sheets. |

Structure Activity Relationship Sar Investigations for 2 Fluoro 4 Furan 2 Yl Benzoic Acid Derivatives

Systematic Studies on the Impact of Fluorine Substitution on Molecular Recognition

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and binding affinity. In the context of 2-Fluoro-4-(furan-2-yl)benzoic acid derivatives, the ortho-fluorine substituent on the benzoic acid ring plays a critical role in molecular recognition and biological activity.

Research into the molecular interactions of fluorine has shown that its high electronegativity creates a polarized C-F bond, which can influence substrate selectivity and enhance reaction rates in enzyme-substrate interactions. nih.gov The selectivity for a fluorinated substrate often relies not just on this enhanced polarization but also on the specific molecular recognition of the fluorine atom itself within the active site of a biological target. nih.gov

Studies on related heterocyclic compounds have provided direct evidence for the importance of fluorine's position. For instance, in a series of inhibitors based on a furyl-indazole core, fluoro substitution at the ortho position of an attached benzene (B151609) ring was found to be crucial for inhibiting the transcriptional activity of Hypoxia-inducible factor 1 (HIF-1). nih.gov In contrast, derivatives with other substitution patterns showed significantly reduced or no activity. This highlights that the specific placement of the fluorine atom is not arbitrary but is key to establishing productive interactions with the target.

Furthermore, the fluorine atom can engage in specific non-covalent interactions, such as intramolecular hydrogen bonds. In a related compound, 2-Fluoro-4-Hydroxy Benzoic Acid, an intramolecular hydrogen bond can form between the fluorine atom and the hydrogen of the carboxylic acid group. researchgate.net This interaction can influence the conformational preference of the entire carboxylic acid moiety, locking it into a specific orientation that may be more favorable for binding. Weak C-H···F interactions have also been observed in the crystal structures of similar fluorinated benzoic acids, further contributing to the stability of the molecule's conformation in a binding pocket. nih.gov

| Feature | Observation | Implication on Molecular Recognition | Source(s) |

| Positional Importance | Ortho-fluoro substitution was found to be critical for the biological activity of related heterocyclic compounds. | The specific location of the fluorine atom is essential for optimal interaction with the biological target. | nih.gov |

| Electronic Effect | The high electronegativity of fluorine enhances C-F bond polarization. | Increases the potential for specific electrostatic or dipole-dipole interactions within a binding site. | nih.gov |

| Conformational Control | Potential for intramolecular hydrogen bonding between the ortho-fluorine and the carboxylic acid proton. | Restricts the rotational freedom of the carboxylic acid group, pre-organizing the molecule for binding. | researchgate.net |

| Weak Interactions | Observation of C-H···F hydrogen bonds in crystal structures of related molecules. | Contributes to the overall stability of the bound conformation. | nih.gov |

Elucidating the Influence of Furan (B31954) Ring Orientation and Substitution on Biological Interactions

The furan ring serves as a critical heterocyclic component in this class of compounds, contributing to both the structural framework and the potential for specific biological interactions. Its orientation and substitution pattern are key determinants of activity.

The furan moiety itself is often indispensable for biological function. In SAR studies of the HIF-1 inhibitor YC-1 and its analogues, which share a furyl-aryl structure, replacing the furan ring with other five-membered heterocycles such as isoxazole, oxazole, or thiazole (B1198619) resulted in a complete loss of inhibitory activity. nih.gov This finding underscores that the specific electronic and steric properties of the furan ring are required for molecular recognition by the target. The oxygen atom within the furan ring can act as a hydrogen bond acceptor, and the aromatic π-system can participate in π-π stacking interactions with aromatic residues in a protein's active site. researchgate.netnih.gov

Substitutions on the furan ring provide another avenue for modulating biological activity. For the YC-1 series of compounds, a hydroxymethyl group at the 5-position of the furan ring was shown to be an effective substituent for maintaining potent activity. nih.gov Altering or removing this group led to a reduction in potency, indicating that this substituent likely engages in a key interaction, such as hydrogen bonding, within the binding pocket. The biological activity of furan derivatives can be highly sensitive to the substitution pattern, where even slight modifications can lead to significant differences in their effects. researchgate.netutripoli.edu.ly

| Feature | Observation | Implication on Biological Interactions | Source(s) |

| Heterocycle Identity | Replacement of the furan ring with other heterocycles (isoxazole, oxazole) led to a loss of activity in related compounds. | The furan ring is an essential pharmacophoric element, likely due to its specific size, electronics, and hydrogen-bonding capacity. | nih.gov |

| Furan Substitution | A 5'-hydroxymethyl group on the furan ring was found to be a favorable substitution for activity. | Substituents on the furan ring can form key interactions (e.g., hydrogen bonds) that enhance binding affinity. | nih.gov |

| Interaction Potential | The furan oxygen can act as a hydrogen bond acceptor. | Provides a specific point of interaction to anchor the molecule in its binding site. | nih.gov |

| Aromatic Character | The furan ring can participate in π-π stacking interactions. | Contributes to binding energy and specificity through interactions with aromatic amino acid residues. | researchgate.net |

Modulating Molecular Properties through Benzoic Acid Moiety Alterations

The benzoic acid moiety, beyond its role as a scaffold for the fluoro and furanyl groups, presents its own opportunities for modification to fine-tune a compound's properties. The carboxylic acid group is a particularly important functional handle.

As a carboxylic acid, the molecule can participate in potent hydrogen bonding interactions. Crystal structure analyses of numerous related benzoic acid derivatives show that the carboxylic acid group frequently forms classic head-to-tail O-H···O hydrogen bonds with a neighboring molecule, creating stable inversion dimers. nih.govresearchgate.netnih.gov This strong dimeric interaction is a defining molecular property that can influence crystal packing, solubility, and how the molecule presents itself to a biological target.

Altering the carboxylic acid group is a common strategy to modulate these properties. For example, converting the carboxylic acid to its corresponding methyl ester, as in 2-fluoro-4-(methoxycarbonyl)benzoic acid, removes the acidic proton. researchgate.netnih.gov This change prevents the formation of the characteristic acid-acid dimers and alters the molecule's polarity and hydrogen bonding potential, which can significantly impact its pharmacokinetic profile and cellular uptake.

Further derivatization can introduce entirely new biological activities. In one study, 4-(furan-2-yl)benzoic acid was used as a core structure for the synthesis of rhodanine-based derivatives. bioorganica.com.ua These new compounds were investigated as inhibitors of xanthine (B1682287) oxidase. The SAR revealed that while the 4-(furan-2-yl)benzoic acid portion was the essential core, modifications to the attached rhodanine (B49660) fragment were key to modulating inhibitory potency. This demonstrates how the benzoic acid moiety can serve as an anchor point for additional pharmacophoric groups to achieve a desired biological effect.

| Moiety Alteration | Observation | Implication on Molecular Properties | Source(s) |

| Carboxylic Acid (Unaltered) | Forms strong, dimeric O-H···O hydrogen bonds in crystal structures. | Dictates solid-state properties and presents a potent hydrogen bond donor/acceptor site for target interaction. | nih.govresearchgate.net |

| Esterification (e.g., Methyl Ester) | The acidic proton is removed, preventing the formation of acid dimers. | Modulates polarity, solubility, and hydrogen bonding capacity; can act as a prodrug strategy. | researchgate.netnih.gov |

| Derivatization (e.g., Rhodanine attachment) | The benzoic acid serves as a scaffold to attach other functional groups, leading to xanthine oxidase inhibition. | Allows for the introduction of new pharmacophoric elements to target different biological systems. | bioorganica.com.ua |

Emerging Research Directions and Future Perspectives for 2 Fluoro 4 Furan 2 Yl Benzoic Acid

Exploration in Novel Material Science Applications

The exploration of 2-Fluoro-4-(furan-2-yl)benzoic acid in material science is a burgeoning field with significant potential, particularly in the development of advanced polymers and liquid crystals. The molecule's inherent structural characteristics, such as its semi-rigid nature and the presence of both electron-donating (furan) and electron-withdrawing (fluorine, carboxylic acid) groups, make it an attractive candidate for creating materials with novel optical and electronic properties.

One promising avenue of research is the incorporation of this compound into liquid crystal structures. The closely related compound, 2-Fluoro-4-hydroxybenzoic acid, is known to be a valuable building block for synthesizing mesogens used in liquid crystals. ossila.com The para-positioning of the functional groups in these types of molecules is a desirable trait for the formation of liquid crystalline phases. ossila.com The introduction of a fluorine atom at the ortho-position can lead to the formation of additional intercalated smectic phases, which could have applications in advanced display technologies. ossila.com Similarly, furan-containing compounds have been investigated for their liquid crystalline properties, with some derivatives exhibiting nematic and smectic phases.

Researchers are also investigating the use of this compound as a monomer for the synthesis of high-performance polymers. The carboxylic acid group provides a reactive site for polymerization reactions, such as polyesterification or polyamidation. The resulting polymers could exhibit enhanced thermal stability, chemical resistance, and unique photophysical properties due to the presence of the fluorinated furan--phenyl moiety. The fluorine atom can increase the polymer's thermal stability and hydrophobicity, while the furan (B31954) ring can impart specific optical or electronic characteristics.

Below is a table comparing the structural features of this compound with a known liquid crystal precursor, highlighting its potential in this application.

| Feature | This compound (Proposed) | 2-Fluoro-4-hydroxybenzoic Acid (Known) ossila.com |

| Core Structure | Fluorinated phenyl ring | Fluorinated phenyl ring |

| Para Substituent | Furan-2-yl group | Hydroxyl group |

| Ortho Substituent | Fluorine atom | Fluorine atom |

| Reactive Group | Carboxylic acid | Carboxylic acid |

| Potential LC Phase | Nematic, Smectic | Smectic |

Integration into Catalytic Systems and Processes

The unique molecular architecture of this compound suggests its potential for use in the development of novel catalytic systems. The presence of multiple heteroatoms (oxygen in the furan and carboxylic acid groups) provides potential coordination sites for metal ions, making it a candidate for use as a ligand in catalysis. The electronic properties of the molecule, influenced by the fluorine and furan substituents, could also play a crucial role in modulating the activity and selectivity of a catalytic center.

One area of exploration is the use of this compound as a ligand for transition metal catalysts. The furan ring and the carboxylic acid group can act as a bidentate or monodentate ligand, binding to a metal center to form a stable complex. These complexes could then be employed in a variety of catalytic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The fluorine substituent could enhance the stability and catalytic activity of the metal complex through electronic effects.

Furthermore, the furan moiety itself can participate in catalytic cycles. For instance, furan derivatives have been utilized in the synthesis of 5-fluoro-2-oxazolines through catalytic processes. nih.gov This suggests that the furan ring in this compound could be more than just a structural component of a ligand and could be directly involved in the catalytic reaction mechanism.

The table below outlines the potential catalytic applications for this compound based on its structural features.

| Structural Feature | Potential Role in Catalysis | Example of Catalytic Application |

| Carboxylic Acid Group | Anionic ligand, proton transfer agent | Acid-base catalysis, metal complexation |

| Furan Ring | Coordination to metal center, participant in cycloaddition reactions | Ligand for cross-coupling reactions, Diels-Alder reactions |

| Fluorine Atom | Electronic modification of the ligand and metal center | Enhancing catalyst stability and selectivity |

Development of Innovative Synthetic Routes

The development of efficient and versatile synthetic routes to this compound is crucial for enabling its widespread investigation and application. Current research is focused on innovative methods that offer high yields, selectivity, and functional group tolerance. One of the most promising approaches is the use of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds and has been successfully employed for the synthesis of various biaryl and heteroaryl compounds. nih.govsemanticscholar.orgmdpi.com For the synthesis of this compound, this could involve the coupling of a fluorinated benzoic acid derivative bearing a leaving group (e.g., bromine or iodine) at the 4-position with 2-furanboronic acid, or alternatively, the coupling of 4-borono-2-fluorobenzoic acid with a 2-halofuran.

A proposed synthetic scheme via a Suzuki-Miyaura coupling is presented below:

Proposed Synthesis of this compound via Suzuki-Miyaura Coupling

Reactant A: 4-Bromo-2-fluorobenzoic acid Reactant B: 2-Furanboronic acid Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄) Base: Inorganic base (e.g., K₂CO₃, Cs₂CO₃) Solvent: Aprotic polar solvent (e.g., Dioxane, Toluene)

This approach is attractive due to the commercial availability of the starting materials and the well-established nature of the Suzuki-Miyaura coupling reaction.

Another innovative approach could be a direct C-H activation/arylation strategy. This would involve the direct coupling of 2-fluorobenzoic acid with furan, catalyzed by a transition metal such as palladium or rhodium. This method would be highly atom-economical as it avoids the pre-functionalization of the coupling partners.

Advanced Spectroscopic and Computational Methodologies for In-Depth Characterization

A thorough understanding of the structural, electronic, and dynamic properties of this compound is essential for its rational design into new materials and catalytic systems. Advanced spectroscopic and computational methods are being employed for its in-depth characterization.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are fundamental for confirming the molecular structure. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can provide detailed information about the connectivity of atoms within the molecule. While specific NMR data for this compound is not widely published, data for similar structures like 2-fluorobenzoic acid and 2-furoic acid are available and can be used for comparative analysis. rsc.orgchemicalbook.com

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O and O-H stretching of the carboxylic acid, the C-F stretching, and the vibrations of the furan and benzene (B151609) rings.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the exact molecular weight and elemental composition of the compound.

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the geometric and electronic structure of molecules. researchgate.netfigshare.comchemrxiv.org For this compound, DFT can be used to calculate optimized geometries, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), NMR chemical shifts, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Time-Dependent DFT (TD-DFT): This method is used to predict the electronic absorption and emission spectra (UV-Vis and fluorescence), providing insights into the photophysical properties of the molecule. researchgate.net

The table below summarizes the key characterization techniques and the information they can provide for this compound.

| Methodology | Information Obtained |

| ¹H, ¹³C, ¹⁹F NMR | Molecular structure, connectivity, and electronic environment of atoms. |

| IR & Raman Spectroscopy | Identification of functional groups and vibrational modes. |

| Mass Spectrometry | Molecular weight and elemental composition. |

| DFT Calculations | Optimized geometry, electronic structure, predicted spectra. researchgate.netfigshare.comchemrxiv.org |

| TD-DFT Calculations | Predicted UV-Vis absorption and emission spectra. researchgate.net |

By combining these advanced spectroscopic and computational techniques, researchers can gain a comprehensive understanding of the properties of this compound, which will be instrumental in guiding its future applications.

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-4-(furan-2-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura) between halogenated benzoic acid derivatives and furan-containing boronic acids. For example, fluorinated benzoic acid precursors (e.g., 2-fluoro-4-bromobenzoic acid) can react with furan-2-ylboronic acid under palladium catalysis. Key variables include temperature (80–120°C), solvent polarity (e.g., THF or DMF), and base selection (e.g., Na₂CO₃) to optimize cross-coupling efficiency. Post-reaction carboxylation or hydrolysis may be required to ensure the benzoic acid group remains intact .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze , , and NMR spectra to verify substituent positions. The fluorine atom in the 2-position causes distinct splitting patterns in aromatic protons.

- X-ray crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Use SHELX programs for structure refinement to determine bond lengths, angles, and packing arrangements. For example, triclinic crystal systems (space group ) are common for similar fluorobenzoic acids, with unit cell parameters comparable to , .

- Mass spectrometry : Confirm molecular weight (exact mass: ~232.05 g/mol) using high-resolution MS (HRMS) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems or biological targets?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. For example, the electron-withdrawing fluorine atom increases electrophilicity at the benzoic acid’s carbonyl group.

- Docking studies : Simulate interactions with biological targets (e.g., enzymes like IκB ubiquitination pathways) by aligning the compound’s structure (from crystallographic data) with active sites. Compare with analogs like GS143, a trisubstituted benzoic acid inhibitor, to infer binding modes .

Q. What strategies resolve contradictions in spectroscopic data during impurity profiling of this compound?

- Methodological Answer :

- HPLC-MS : Separate impurities using a C18 column (acetonitrile/water gradient) and identify by fragmentation patterns. For example, chlorinated byproducts (e.g., 2-chloro-4-fluoro derivatives) may arise from incomplete purification .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by furan ring protons or fluorine coupling. Compare with databases of fluorinated benzoic acids to assign peaks unambiguously .

Q. How do crystallization conditions affect the polymorphic forms of this compound, and what implications does this have for material stability?

- Methodological Answer :

- Solvent screening : Test polar (ethanol, DMSO) vs. nonpolar (toluene) solvents to induce different packing motifs. For example, triclinic vs. monoclinic systems may form depending on hydrogen-bonding interactions between the carboxylic acid group and solvent .

- Thermal analysis (DSC/TGA) : Monitor phase transitions (melting points ~180–190°C) and compare with literature values for analogous compounds (e.g., 4-fluorobenzoic acid derivatives) .

Data-Driven Research Challenges

Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays, given structural similarities to known inhibitors?

- Methodological Answer :

- Kinetic assays : Test inhibition of β-TrCP1-mediated ubiquitination (cf. GS143) using SDS-PAGE or fluorescence-based assays. Optimize buffer pH (7.4–8.0) to maintain compound solubility and stability.

- Control experiments : Compare IC₅₀ values with structurally related compounds (e.g., 3-fluoro or 4-methyl analogs) to establish structure-activity relationships (SARs) .

Q. What analytical techniques are critical for detecting degradation products of this compound under accelerated stability conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via LC-MS for hydrolyzed products (e.g., decarboxylated derivatives) or furan ring oxidation.

- Quantitative NMR (qNMR) : Use deuterated solvents (DMSO-d₆) and internal standards (e.g., TMS) to quantify degradation levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.